5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Historical Context of Dihydroquinolinone Derivatives

The historical development of dihydroquinolinone derivatives traces back to fundamental research on quinoline-based heterocyclic compounds, with significant contributions emerging from pharmaceutical and materials science investigations. Carbostyril, also known as 2-quinolinone or 2-quinolone, established the foundational framework for understanding this class of compounds and has been recognized as an important structural component frequently used in natural products and physiologically active substances. The structural versatility of carbostyril derivatives has made them valuable chemical building blocks, scaffolds, fragments, and pharmacophores in drug design and discovery processes.

The evolution of quinolone research gained substantial momentum during the mid-20th century, particularly with discoveries in antimicrobial applications. Historical records indicate that the first antimicrobial quinolone was discovered approximately 50 years ago as an impurity in the chemical manufacture of chloroquine, demonstrating anti-Gram-negative antibacterial activity. This serendipitous discovery established the foundation for subsequent quinolone research, leading to the development of nalidixic acid and other therapeutically significant compounds. Imperial Chemical Industries played a pioneering role in early quinolone disclosure, with Walter Hepworth contributing significantly to patents covering quinolone core structures, including processes for synthesizing 6-nitro-1-methyl-3-carboxyquinolone derivatives.

The dihydroquinolinone subfamily emerged as researchers explored structural modifications to optimize biological activity and chemical properties. Recent developments have demonstrated the pronounced biological activities of dihydroquinolinone derivatives, including their effectiveness as ectoparasiticides with significant acaricidal activity. These compounds have been isolated from natural sources, including culture broths of Penicillium species, and have been published under various names such as Dihydroquinolinones, Quinolinones, Penigequinolones, and Aspoquinolones. The natural occurrence and synthetic accessibility of these compounds have contributed to their continued importance in chemical research.

Contemporary research has expanded the applications of dihydroquinolinone derivatives beyond their traditional antimicrobial uses. Studies have demonstrated their utility as inhibitors of human nitric oxide synthase, with structure-activity relationship analyses leading to the identification of potent and selective neuronal nitric oxide synthase inhibitors. Additionally, investigations into cardioprotective activities have revealed promising results, with certain dihydroquinoline embelin derivatives showing potential as protective agents against oxidative stress and apoptosis. These diverse applications underscore the continued relevance and expanding scope of dihydroquinolinone research.

Structural Classification within Quinolinone Compounds

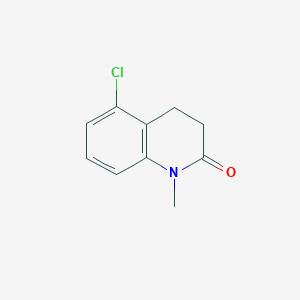

The structural classification of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one places it within the broader category of quinolinone compounds, specifically as a member of the dihydroquinolinone subfamily. Quinolinone compounds are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring with a carbonyl group, forming the fundamental quinolin-2-one framework. The dihydroquinolinone variants represent partially saturated derivatives where specific positions within the quinoline ring system have been reduced, resulting in distinct chemical and physical properties.

The compound belongs to the 3,4-dihydroquinolin-2(1H)-one series, which features saturation at the 3 and 4 positions of the quinoline ring system. This structural modification significantly influences the compound's three-dimensional conformation and electronic properties compared to fully aromatic quinolinone derivatives. Research has demonstrated that compounds within this series exhibit unique pharmacological profiles, with structure-activity relationship studies revealing that modifications to the dihydroquinolin-2(1H)-one scaffold can lead to enhanced potency and selectivity for specific biological targets.

The chlorine substitution at the 5-position represents a significant structural feature that distinguishes this compound from other dihydroquinolinone derivatives. Halogen substitutions, particularly chlorine, are known to influence molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the chlorine atom at the 5-position creates an electron-withdrawing effect that can modulate the electronic distribution throughout the molecule, potentially affecting its reactivity and biological activity.

The N-methylation at the 1-position further defines the compound's structural identity within the quinolinone family. This methylation pattern is common among bioactive quinolinone derivatives and can significantly impact pharmacokinetic properties including membrane permeability and metabolic stability. The combination of chlorine substitution and N-methylation creates a unique substitution pattern that may confer specific advantages in terms of biological activity or chemical stability compared to unsubstituted or differently substituted analogs.

Nomenclature and Systematic Identification

The systematic nomenclature of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's complete name reflects its structural features, beginning with the substituent positions and identities, followed by the core heterocyclic framework designation. The nomenclature system provides unambiguous identification through systematic description of the molecular architecture.

Table 1: Chemical Identification Data for 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

The Chemical Abstracts Service registry number 1383842-66-7 provides a unique identifier that facilitates database searches and literature retrieval across various chemical information systems. This numerical identifier is essential for distinguishing the compound from closely related structural analogs and ensures accurate communication within the scientific community. The Molecular Design Limited number MFCD22574025 serves as an additional identification code used in chemical inventory management systems and commercial databases.

The molecular formula C₁₀H₁₀ClNO concisely represents the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula enables rapid assessment of molecular weight and elemental composition, facilitating calculations related to stoichiometry and analytical chemistry applications. The systematic arrangement of these atoms within the dihydroquinolinone framework determines the compound's unique chemical and physical properties.

Alternative naming conventions may include descriptive terms that emphasize specific structural features or functional groups. The compound may be referenced in literature using abbreviated forms or trade names depending on the research context and application area. However, the systematic International Union of Pure and Applied Chemistry nomenclature remains the authoritative standard for scientific communication and regulatory documentation.

Position of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one in Chemical Research

The current position of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one within chemical research reflects its emergence as a compound of interest for various investigational applications. Commercial availability through specialized chemical suppliers indicates active research demand, with the compound offered at research-grade purity levels of 95% by multiple vendors. The pricing structure and availability patterns suggest ongoing investigation by research groups requiring access to this specific structural variant for comparative studies or lead compound development.

Properties

IUPAC Name |

5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDBWUZZSFKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737878 | |

| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383842-66-7 | |

| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Chloro-Substituted Precursors

The predominant approach to synthesize 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves cyclization starting from 5-chloro-substituted indanone or isatin derivatives. These precursors undergo intramolecular cyclization under basic or acidic conditions to form the dihydroquinolinone core.

- Key Reaction: Pfitzinger-type reaction or analogous condensation of 5-chloro-isatin derivatives with methylamine or methyl-substituted amines in the presence of a base.

- Solvents: Commonly ethanol, toluene, or other organic solvents with suitable reflux conditions.

- Catalysts/Reagents: Sodium hydride, methyl carbonate, and bases such as ammonium chloride or sodium methoxide are used depending on the step.

Detailed Procedure from Patent Literature

A patented method describes a three-step process involving salification, acidification, and oxidation to prepare intermediates leading to the target compound:

| Step | Reagents/Conditions | Description |

|---|---|---|

| Salification | Methyl carbonate, sodium hydride, toluene; reflux 1.5–3 h | Controlled addition of 5-chloro-1-indanone to generate a reactive salt intermediate. |

| Acidification | Concentrated HCl and ice; stirring and separation | Converts the intermediate to a stable acid form, followed by extraction and washing. |

| Oxidation | Cinchonine in toluene, hydrogen phosphide cumene; 40–45°C | Oxidizes intermediate to the desired product with improved yield and enantiomeric excess. |

This process highlights the importance of solvent choice (toluene for its high boiling point and neutrality) and controlled addition times to maximize yield and purity.

Reaction Conditions and Optimization

Temperature and Time

- Refluxing in ethanol or toluene at temperatures ranging from 78°C (ethanol) to 110°C (toluene) is common.

- Reaction times vary from 2 hours (reduction steps) to 3–5 hours (acidification), with careful control of addition rates to prevent side reactions.

Catalysts and Reducing Agents

- Iron powder with ammonium chloride is used for reduction in related quinolinone syntheses, achieving yields up to 97% in analogous compounds.

- Sodium hydride serves as a strong base to generate reactive intermediates in salification steps.

Comparative Data on Yields and Purity

Research Findings and Process Insights

- The use of toluene as a solvent in the patented method improves reaction efficiency due to its higher boiling point and inertness, facilitating better control over reaction kinetics and product isolation.

- Controlled addition rates of chloro-substituted indanone precursors are critical; too rapid addition leads to incomplete reactions and lower yields due to side-product formation.

- Reduction of nitro precursors using iron powder and ammonium chloride in aqueous ethanol is a robust method to obtain related dihydroquinolinones with excellent yields and purity.

- Oxidation steps employing cinchonine and hydrogen phosphide cumene enable selective oxidation to the desired quinolinone without over-oxidation or degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

The applications of "5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one" in scientific research are currently not widely documented in publicly available scientific literature. However, the broader class of quinolinones, to which this compound belongs, has notable applications in science and medicine.

Understanding Quinolinones

"5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one" is a heterocyclic compound containing chlorine and nitrogen atoms, and it is a derivative of quinoline, a bicyclic aromatic organic compound. Quinolones, in general, have demonstrated antibiotic properties. Research in this area often involves synthesizing and analyzing novel compounds to explore their potential applications in medicine, materials science, and other fields.

Potential Research Directions

Given the structural characteristics of "5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one," potential research directions could include:

- Synthesis and Analysis: Creating novel compounds and analyzing their properties to identify potential applications.

- Biological Activity Evaluation: Testing the compound for biological activity to determine its usefulness in medicine.

- Material Science Applications: Investigating the compound's properties for potential use in material science.

Case Studies and Research Findings

While specific case studies on "5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one" are not available, research on related compounds provides some insight:

- Platelet Aggregation Inhibitors: Studies on 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have shown that these compounds can inhibit platelet aggregation, with functional groups at the 4-position of the piperidine ring significantly influencing antiplatelet activity and selectivity .

- Antimycobacterial Agents: Research has identified quinolone derivatives as antimycobacterial agents, with one hexahydroisoquinoline compound showing promise against Mycobacterium tuberculosis H37Rv .

- Anti-inflammatory and Analgesic Agents : Some pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been studied as anti-inflammatory and analgesic agents . Additionally, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have been synthesized and tested for anticonvulsant activity .

Table of Related Compounds and Applications

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The pharmacological profile of 3,4-dihydroquinolin-2(1H)-one derivatives is highly sensitive to substituent variations. Key analogs and their structural differences are summarized in Table 1.

Structure-Activity Relationships (SAR)

- 5-Position Substitution : Chlorine at C5 (as in the target compound) improves lipophilicity and 5-HT₁A binding vs. hydroxyl or methoxy groups .

- N1 Modification: Methyl groups (as in the target compound) balance steric effects and metabolic stability. Larger alkyl chains (e.g., 2-(dimethylamino)ethyl in compound 25) enhance solubility but may reduce blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Chlorine at C5 increases logP vs. hydroxy or amino analogs, favoring membrane permeability .

- Metabolic Stability : Methyl at N1 may slow oxidative metabolism compared to unsubstituted or bulkier N-alkyl derivatives .

Biological Activity

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one belongs to the quinoline family and is characterized by a chloro substituent at the 5-position and a methyl group at the 1-position. Its unique substitution pattern contributes to its biological activity, making it a valuable scaffold for drug development.

The mechanism of action for 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one involves interactions with various biological targets. Quinoline derivatives are known to modulate enzyme activity, interact with receptors, and influence cellular pathways. The specific targets for this compound are still under investigation, but potential interactions include:

- Enzyme Inhibition : Quinoline derivatives often inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases.

- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

Research indicates that 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 20.5 |

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have neuroprotective effects relevant to Alzheimer's disease. Studies indicate that it can enhance cholinergic transmission by preventing the breakdown of acetylcholine.

Case Studies

- Anti-nociceptive Activity : A study evaluated the anti-nociceptive effects of related quinoline derivatives using animal models. Compounds showed significant pain relief comparable to standard analgesics, indicating potential for pain management therapies .

- Hepatitis B Virus Inhibition : Molecular docking studies suggest that quinoline derivatives can inhibit Hepatitis B virus replication. Experimental data confirmed that certain derivatives significantly reduced viral load in infected cell lines .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted precursors or modified Pictet-Spengler reactions. For example, N-methyl-2-aminobenzyl alcohol cyclizes with acetic anhydride under reflux to form the quinoline core, followed by chlorination at the 5-position using reagents like PCl₅ or SOCl₂. Reaction temperature and solvent polarity significantly impact yield; anhydrous DMF or THF is preferred to minimize side reactions .

- Key Data : Cyclization reactions typically achieve 60–75% yield, while chlorination steps require stoichiometric control to avoid over-halogenation .

Q. How do NMR and mass spectrometry (MS) characterize structural features of this compound?

- Methodology :

- ¹H NMR : The methyl group at position 1 appears as a singlet (δ 2.28–2.35 ppm), while the dihydroquinolinone ring protons show distinct splitting patterns (e.g., δ 3.01–3.05 ppm for methylene groups adjacent to the carbonyl) .

- MS : Electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight (e.g., [M+1]⁺ at m/z 208–210 for the parent compound) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Advanced Research Questions

Q. How can multi-step synthetic pathways be optimized to introduce functional groups at the 6-position for biological activity studies?

- Methodology :

- Step 1 : Nitration at the 6-position using HNO₃/H₂SO₄, followed by reduction to an amine with Pd/C and H₂ .

- Step 2 : Coupling with thiophene or heterocyclic moieties via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Catalytic systems (e.g., Pd(OAc)₂/XPhos) improve regioselectivity .

Q. How do contradictory spectral data (e.g., unexpected NOE effects or coupling constants) arise in diastereomeric derivatives?

- Analysis :

- Steric Effects : Bulky substituents at position 1 can distort the dihydroquinolinone ring, altering proton coupling (e.g., J = 6.3–9.0 Hz for adjacent methylene groups) .

- Solvent Artifacts : Polar solvents like DMSO-d₆ may induce conformational changes, leading to anomalous NOE correlations. Deuterated chloroform is preferred for conformational analysis .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Safety Protocols :

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid dermal/oral exposure (Category 4 acute toxicity) .

- Waste Management : Halogenated byproducts (e.g., chloro intermediates) require neutralization before disposal .

Methodological Considerations

Q. How can reaction conditions be tailored to improve enantiomeric excess in asymmetric syntheses?

- Catalytic Systems : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) induce asymmetry during cyclization .

- Kinetic Control : Low-temperature reactions (–20°C to 0°C) favor kinetic over thermodynamic products, enhancing enantioselectivity .

Q. What computational tools predict regioselectivity in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.